9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(3-Methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that includes a purine ring system
Preparation Methods
The synthesis of 9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(3-Methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and compounds with similar functional groups. For example, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone is another compound with a methoxyphenyl group . The uniqueness of 9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups and the purine ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-15-9-5-8-14(12-15)26-20-18(25-21(26)28)17(19(22)27)23-16(24-20)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,22,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNIOFZEQPTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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